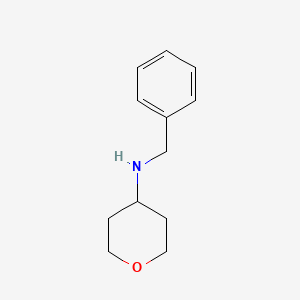

Benzyl-(tetrahydro-pyran-4-YL)-amine

説明

Benzyl-(tetrahydro-pyran-4-YL)-amine, also known as BTPA, is a heterocyclic organic compound . It has a molecular weight of 191.27 and a molecular formula of C12H17NO .

Molecular Structure Analysis

The molecular structure of Benzyl-(tetrahydro-pyran-4-YL)-amine consists of a benzyl group attached to a tetrahydro-pyran ring with an amine group . The exact structure can be found in the referenced links .Physical And Chemical Properties Analysis

Benzyl-(tetrahydro-pyran-4-YL)-amine has a molecular weight of 191.27 and a molecular formula of C12H17NO . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Synthesis of Natural Product-like Molecules

N-Benzyltetrahydro-2H-pyran-4-amine: is utilized in the synthesis of complex molecules that resemble natural products. This compound serves as a strategic intermediate in constructing molecular structures found in nature . Its incorporation into synthetic pathways allows chemists to develop new compounds with potential biological activities.

Antiproliferative Activity Studies

This compound has been used in the creation of small molecule libraries aimed at discovering new antiproliferative agents . By fusing it with carbohydrate structures, researchers can evaluate the compound’s efficacy in inhibiting the proliferation of cancer cells.

Heterocyclic Chemistry

The 2H-pyran ring, a core structure of N-Benzyltetrahydro-2H-pyran-4-amine , is a prevalent motif in heterocyclic chemistry. It’s involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Valence Isomerism Studies

N-Benzyltetrahydro-2H-pyran-4-amine: can exhibit valence isomerism, a phenomenon where it interconverts with its open-chain isomeric form. Studying this behavior helps understand the physicochemical properties of such compounds and their stability .

Development of Synthetic Methodologies

Researchers use N-Benzyltetrahydro-2H-pyran-4-amine to develop new synthetic methods, such as cycloisomerization and oxa-electrocyclization reactions. These methods are fundamental in constructing cyclic structures efficiently and with high selectivity .

Biological Activity Profiling

Due to its structural similarity to naturally occurring compounds, N-Benzyltetrahydro-2H-pyran-4-amine is often used in biological activity profiling. It helps identify potential therapeutic properties and leads to the discovery of new drugs .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUORBOSAQIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624180 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyltetrahydro-2H-pyran-4-amine | |

CAS RN |

443344-23-8 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

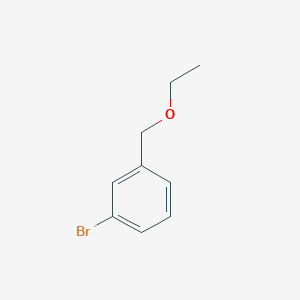

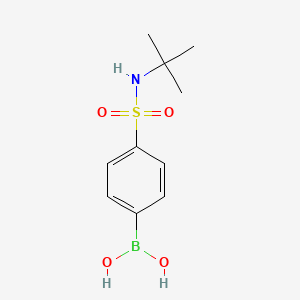

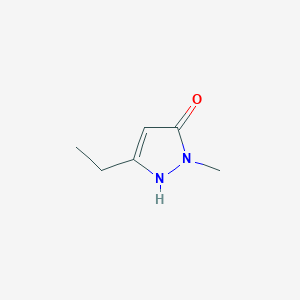

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)